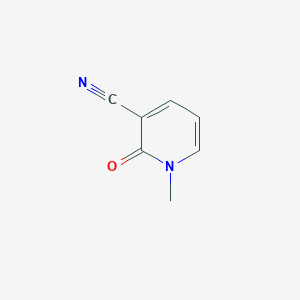

1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methyl-2-oxopyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c1-9-4-2-3-6(5-8)7(9)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGNXJXOLWUDCCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001233402 | |

| Record name | 1,2-Dihydro-1-methyl-2-oxo-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001233402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

767-88-4 | |

| Record name | 1,2-Dihydro-1-methyl-2-oxo-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=767-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dihydro-1-methyl-2-oxo-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001233402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, a key heterocyclic scaffold of interest in medicinal chemistry. The document details two primary synthetic strategies: a two-step approach involving the initial synthesis of the 2-pyridone precursor followed by N-methylation, and an alternative route commencing from 2-chloro-3-cyanopyridine. Each method is presented with a focus on the underlying chemical principles, experimental considerations, and detailed procedural protocols. The guide is intended to serve as a practical resource for researchers and professionals engaged in the synthesis and development of novel pharmaceutical agents.

Introduction

The 2-pyridone nucleus is a privileged scaffold in drug discovery, appearing in a wide array of biologically active compounds. The introduction of a methyl group at the 1-position and a cyano group at the 3-position yields this compound, a versatile intermediate for the synthesis of more complex molecular architectures. This guide elucidates the primary methodologies for the preparation of this valuable compound, offering insights into the selection of reagents, reaction conditions, and mechanistic pathways.

Primary Synthetic Strategy: Two-Step Synthesis via a 2-Pyridone Precursor

A robust and widely applicable approach to the synthesis of this compound involves a two-step sequence: the initial construction of the 2-pyridone ring system, followed by the selective methylation of the nitrogen atom.

Part 1: Synthesis of 2-Oxo-1,2-dihydropyridine-3-carbonitrile (2-Hydroxynicotinonitrile)

The Guareschi-Thorpe condensation is a classical and effective method for the synthesis of 2-pyridone derivatives.[1][2][3] This reaction typically involves the condensation of a β-dicarbonyl compound or its equivalent with cyanoacetamide in the presence of a basic catalyst. For the synthesis of the unsubstituted 2-oxo-1,2-dihydropyridine-3-carbonitrile, a suitable three-carbon electrophilic component is required.

Reaction Mechanism:

The Guareschi-Thorpe reaction proceeds through a series of condensation and cyclization steps. Initially, the active methylene group of cyanoacetamide undergoes a Knoevenagel condensation with a carbonyl group of the 1,3-dicarbonyl equivalent. This is followed by an intramolecular cyclization and subsequent dehydration to afford the 2-pyridone ring. The use of ammonium acetate can serve as both a catalyst and the source of the ring nitrogen atom in multicomponent variations of this synthesis.[4][5]

Experimental Protocol: Synthesis of 2-Oxo-1,2-dihydropyridine-3-carbonitrile

-

Reagents:

-

Cyanoacetamide

-

1,1,3,3-Tetramethoxypropane

-

Sodium methoxide

-

Methanol

-

Hydrochloric acid (concentrated)

-

-

Procedure:

-

A solution of sodium methoxide in methanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Cyanoacetamide and 1,1,3,3-tetramethoxypropane are added to the solution.

-

The reaction mixture is heated at reflux for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is dissolved in water and acidified with concentrated hydrochloric acid to precipitate the product.

-

The solid is collected by filtration, washed with cold water, and dried to yield 2-oxo-1,2-dihydropyridine-3-carbonitrile.

-

Data Summary:

| Product | Molecular Formula | Molecular Weight | Appearance |

| 2-Oxo-1,2-dihydropyridine-3-carbonitrile | C₆H₄N₂O | 120.11 g/mol | Off-white to pale yellow solid |

Part 2: N-Methylation of 2-Oxo-1,2-dihydropyridine-3-carbonitrile

The second step involves the selective methylation of the nitrogen atom of the 2-pyridone ring. A critical consideration in this step is the potential for competing O-methylation of the tautomeric 2-hydroxypyridine form. The choice of methylating agent, base, and solvent plays a crucial role in directing the regioselectivity of the reaction. While strong methylating agents like methyl iodide are commonly used, dimethyl sulfate offers a less volatile alternative. The use of a non-polar solvent and a mild base can favor N-alkylation.

Reaction Mechanism:

The N-methylation reaction proceeds via a nucleophilic substitution mechanism. The base deprotonates the nitrogen atom of the 2-pyridone, generating a pyridonate anion. This anion then acts as a nucleophile, attacking the methyl group of the methylating agent (e.g., dimethyl sulfate) to form the N-methylated product.

Caption: N-Methylation of the 2-pyridone precursor.

Experimental Protocol: N-Methylation using Dimethyl Sulfate

-

Reagents:

-

2-Oxo-1,2-dihydropyridine-3-carbonitrile

-

Dimethyl sulfate

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

-

Procedure:

-

To a suspension of anhydrous potassium carbonate in acetone in a round-bottom flask is added 2-oxo-1,2-dihydropyridine-3-carbonitrile.

-

The mixture is stirred at room temperature, and dimethyl sulfate is added dropwise.

-

The reaction mixture is then heated to reflux and maintained for several hours, with TLC monitoring to track the consumption of the starting material.

-

After completion, the reaction mixture is cooled, and the inorganic salts are removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to yield this compound.

-

Data Summary:

| Product | Molecular Formula | Molecular Weight | CAS Number | Appearance |

| This compound | C₇H₆N₂O | 134.14 g/mol | 767-88-4[3] | White to off-white solid |

Alternative Synthetic Strategy: From 2-Chloro-3-cyanopyridine

An alternative and efficient route to the target molecule begins with 2-chloro-3-cyanopyridine. This pathway involves the hydrolysis of the chloro-substituent to the corresponding 2-pyridone, followed by N-methylation.

Part 1: Synthesis of 2-Chloro-3-cyanopyridine

2-Chloro-3-cyanopyridine can be synthesized from 3-cyanopyridine N-oxide by treatment with phosphorus oxychloride.[6]

Experimental Protocol: Synthesis of 2-Chloro-3-cyanopyridine

-

Reagents:

-

3-Cyanopyridine N-oxide

-

Phosphorus oxychloride (POCl₃)

-

-

Procedure:

-

3-Cyanopyridine N-oxide is added portion-wise to phosphorus oxychloride at a controlled temperature.[6]

-

The reaction mixture is then heated at reflux for several hours.

-

After cooling, the excess phosphorus oxychloride is carefully quenched by pouring the mixture onto crushed ice.

-

The aqueous solution is neutralized with a base (e.g., sodium carbonate) and extracted with an organic solvent (e.g., dichloromethane).

-

The organic extracts are combined, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield 2-chloro-3-cyanopyridine.

-

Part 2: Hydrolysis of 2-Chloro-3-cyanopyridine to 2-Oxo-1,2-dihydropyridine-3-carbonitrile

The 2-chloro substituent can be hydrolyzed to a hydroxyl group, which exists in equilibrium with its more stable 2-pyridone tautomer, under basic conditions.

Experimental Protocol: Hydrolysis of 2-Chloro-3-cyanopyridine

-

Reagents:

-

2-Chloro-3-cyanopyridine

-

Sodium hydroxide

-

Water

-

-

Procedure:

-

A solution of sodium hydroxide in water is prepared in a round-bottom flask.

-

2-Chloro-3-cyanopyridine is added, and the mixture is heated at reflux.

-

The reaction is monitored by TLC until the starting material is consumed.

-

The reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the product.

-

The solid is collected by filtration, washed with water, and dried to afford 2-oxo-1,2-dihydropyridine-3-carbonitrile.

-

Part 3: N-Methylation

The resulting 2-oxo-1,2-dihydropyridine-3-carbonitrile can then be N-methylated as described in the primary synthetic strategy.

Conclusion

This technical guide has outlined two reliable synthetic pathways for the preparation of this compound. The choice of a particular route will depend on the availability of starting materials, desired scale of the reaction, and the specific capabilities of the laboratory. Both the two-step synthesis via a 2-pyridone precursor and the alternative route from 2-chloro-3-cyanopyridine offer efficient and practical methods for obtaining this valuable synthetic intermediate. The detailed protocols and mechanistic insights provided herein are intended to empower researchers in their pursuit of novel chemical entities with potential therapeutic applications.

References

- Serry, A. M., Luik, S., Laufer, S., & Abadi, A. H. (2010). One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition.

-

Wikipedia. (n.d.). 2-Pyridone. Retrieved from [Link]

- Flefel, E. M., Abbas, H. S., Abdel Mageid, R. E., & Zaghary, W. A. (2016).

- Kysil, A., et al. (2011).

- Reddy, C. R., et al. (2016). Cascade Synthesis of 2-Pyridones Using Acrylamides and Ketones. Organic & Biomolecular Chemistry, 14(12), 3154-3158.

-

Quimica Organica. (n.d.). Guareschi-Thorpe synthesis of pyridine. Retrieved from [Link]

- Ibraheem, H. H., Al-Majedy, Y. K., Salim, A. J., & Al-Bayati, R. I. (2018). Synthesis and Characterization of New 1,2-Dihydropyridine-3-Carbonitrile Compounds with Study of Expected Biological Activity. Journal of Al-Nahrain University, 21(2), 45-50.

- MacMillan, J. (2012).

-

PubChem. (n.d.). 1,2-Dihydro-1-methyl-2-oxo-3-pyridinecarbonitrile. Retrieved from [Link]

- Becerra, D., Hurtado-Rodríguez, D., & Castillo, J. C. (2021). Guareschi-Thorpe condensation for synthesizing 3-cyano-2(1H)-pyridones.

- Tamaddon, F., & Maddah-Roodan, S. (2023).

- Prashad, M., Har, D., Hu, B., Kim, H. Y., Repic, O., & Blacklock, T. J. (2003).

- Gorobets, N. Y., et al. (2009). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. Arkivoc, 2009(13), 23-30.

- Al-Ghorbani, M., et al. (2020). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega, 5(49), 31792-31804.

- El-Sayed, N. N. E., et al. (2021). Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents. Molecules, 26(15), 4642.

- Borik, R. M. (2024). Design and Synthesis of Novel Heterocycles Utilizing 4,6-Dimethyl-1-((4-methylthiazol-2-yl)amino)-2-oxo-1,2-dihydropyridine-3-carbonitrile. Letters in Organic Chemistry, 21(11), 973-982.

-

ChemSynthesis. (n.d.). 4-anilino-1-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile. Retrieved from [Link]

- El-Ghanam, A. M. (2015).

- Abdelhamid, A. O., et al. (2016).

- Balamurugan, K., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances, 12(43), 28096-28105.

- G. A. Olah, et al. (1996). Process for producing n-methylated organic pigments.

- G. A. Olah, et al. (2001). Process for the preparation of 1-(6-methylpyridin-3-yl)-2-(4-methylthiophenyl)-ethanone and its use in the synthesis of diarylpyridines.

- Yuki Gosei Yakuhin Kogyo Kk. (1981). Preparation of 2-chloro-3-cyanopyridine and 2-chloronicotinic acid.

- American Cyanamid Company. (1972). Preparation of 3-cyanopyridine.

- Novartis Institute for Biomedical Research. (2003).

- Merck & Co., Inc. (2017). Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride: Application to the large scale synthesis of a pyrimidone intermediate for Raltegravir. Organic Process Research & Development, 21(9), 1413-1418.

- University of Basel. (2014). Regio- and Stereoselective 1,2-Dihydropyridine Alkylation/Addition Sequence for the Synthesis of Piperidines with Quaternary Centers.

- Donghua University. (2012). N-Methylation of NH-Containing Heterocycles with Dimethyl Carbonate Catalyzed by TMEDA.

- University of Freiburg. (2021). Reaction dynamics of the methoxy anion CH3O− with methyl iodide CH3I. Physical Chemistry Chemical Physics, 23(30), 16087-16095.

- University of the Ryukyus. (1995). Relative reactivity of methyl iodide to ethyl iodide in nucleophilic substitution reactions in acetonitrile and partial desolvation accompanying activation. Journal of the Chemical Society, Perkin Transactions 2, (8), 1569-1574.

- University of Cape Town. (2019). Kinetic Study of the Oxidative Addition Reaction between Methyl Iodide and [Rh(imino-β-diketonato)(CO)(PPh)

-

Sciencemadness Discussion Board. (2020). Is it possible to perform O-methylations in acetonitrile. Retrieved from [Link]

- The University of Queensland. (2015). Method for the N-demethylation of N-methyl heterocycles.

Sources

- 1. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives [mdpi.com]

- 3. Guareschi-Thorpe Condensation [drugfuture.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JPS56169672A - Preparation of 2-chloro-3-cyanopyridine and 2- chloronicotinic acid - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Reaction Mechanisms of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive exploration of the synthesis and reaction mechanisms of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. This document moves beyond a simple recitation of procedures to offer insights into the underlying principles that govern its reactivity, empowering researchers to rationally design synthetic routes and predict reaction outcomes.

Introduction: The Significance of the 2-Pyridone Scaffold

The 2-pyridone ring is a privileged scaffold in drug discovery, appearing in a wide array of biologically active compounds. Its ability to act as both a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it a valuable component in the design of novel therapeutics.[1] The specific compound, this compound, also known as ricinidine, is a naturally occurring alkaloid found in the castor bean (Ricinus communis). While significantly less toxic than the infamous protein ricin from the same source, ricinidine itself exhibits a range of biological activities.[2] This inherent bioactivity, combined with the synthetic versatility of the 2-pyridone core, makes a thorough understanding of its reaction mechanisms essential for the drug development professional. The presence of the electron-withdrawing cyano group at the 3-position and the N-methyl group are key determinants of its chemical behavior.

Synthesis of the this compound Core

The construction of the this compound framework is most efficiently achieved through multicomponent reactions (MCRs), which offer the advantage of building molecular complexity in a single step from readily available starting materials. Several strategies have been developed for the synthesis of the parent 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold, which can then be N-methylated.

Multicomponent Synthesis of the 2-Oxo-1,2-dihydropyridine-3-carbonitrile Scaffold

A prevalent and robust method for the synthesis of 4,6-disubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles involves a one-pot condensation of an aromatic aldehyde, an acetophenone derivative, ethyl cyanoacetate, and ammonium acetate.[2][3][4] This reaction is believed to proceed through a cascade of classical organic reactions.

The proposed mechanism for this multicomponent reaction is as follows:

-

Knoevenagel Condensation: The reaction is initiated by a Knoevenagel condensation between the aromatic aldehyde and ethyl cyanoacetate, catalyzed by a weak base such as ammonium acetate or piperidine, to form an α,β-unsaturated intermediate.

-

Michael Addition: Concurrently, the acetophenone derivative reacts with another molecule of the aldehyde in a Claisen-Schmidt condensation to form a chalcone. Subsequently, the enolate of ethyl cyanoacetate acts as a Michael donor and adds to the chalcone acceptor.

-

Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization, followed by dehydration and aromatization (via oxidation) to furnish the stable 2-pyridone ring.

The following diagram illustrates the generalized multicomponent reaction pathway:

Caption: Generalized multicomponent reaction pathway for the synthesis of 2-oxo-1,2-dihydropyridine-3-carbonitriles.

Mechanistic Insight into 2-Pyridone Ring Formation from Acyclic Precursors

A detailed mechanistic study on the formation of the closely related 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile from 4-(dimethylamino)but-3-en-2-one and malononitrile provides valuable insights.[4] The reaction proceeds through an isolable acyclic intermediate, (2E,4E)-2-cyano-5-(dimethylamino)hexa-2,4-dienamide.[4] This intermediate exists as two conformers, 1-s-cis and 1-s-trans. Acid-induced cyclization of the 1-s-cis conformer leads to the final 2-pyridone product with the elimination of dimethylamine.[4]

This stepwise mechanism, involving the formation of a stable acyclic intermediate followed by cyclization, is a key concept in understanding the synthesis of this class of compounds.

Caption: Formation of a 2-pyridone from an acyclic intermediate.

Synthesis of this compound (Ricinidine)

A convenient synthesis of ricinidine and its N-analogues has been reported, which involves the reaction of primary amines with ethyl 2-cyano-1-methoxy-5-(dimethylamino)pentadienoate in the presence of sodium ethoxide.[2][3] This method allows for the direct installation of the N-methyl group by using methylamine as the primary amine. The proposed mechanism involves the formation of the pyridinone ring through a base-catalyzed cyclization.[3]

Experimental Protocol: Synthesis of Ricinidine [2][3]

-

To a solution of ethyl 2-cyano-1-methoxy-5-(dimethylamino)pentadienoate in anhydrous ethanol, add a solution of methylamine in ethanol.

-

Add a catalytic amount of sodium ethoxide to the reaction mixture.

-

Reflux the mixture and monitor the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture and neutralize with a suitable acid.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Key Reaction Mechanisms of this compound

The reactivity of this compound is dictated by the interplay of the electron-rich diene system of the pyridone ring, the electron-withdrawing nature of the cyano group, and the presence of the N-methyl group. The primary modes of reactivity include cycloaddition reactions and nucleophilic additions.

Cycloaddition Reactions

The diene system of the 2-pyridone ring makes it a suitable partner in various cycloaddition reactions.

The 2-pyridone ring can act as a diene in Diels-Alder reactions with electron-deficient dienophiles. The regioselectivity and stereoselectivity of these reactions are governed by frontier molecular orbital (FMO) theory. The electron-withdrawing cyano group at the 3-position influences the energy levels of the HOMO and LUMO of the diene system, thereby affecting its reactivity towards different dienophiles.

This compound can also participate as the 2π component (dipolarophile) in 1,3-dipolar cycloadditions. The double bond between C5 and C6 is the most likely site for cycloaddition with 1,3-dipoles such as nitrones, azides, and nitrile oxides.[5] The regioselectivity of the addition is influenced by both electronic and steric factors. Theoretical studies on related systems, such as the [3+2] cycloaddition of C-3-pyridino-N-methyl nitrone with nitroethenes, have shown that these reactions can proceed with high regio- and stereocontrol.[2]

Caption: General scheme for a 1,3-dipolar cycloaddition reaction.

Nucleophilic Addition Reactions

The electron-deficient nature of the pyridine ring, enhanced by the carbonyl and cyano groups, makes it susceptible to nucleophilic attack.

While the aromatic character of the pyridone ring reduces its susceptibility to nucleophilic addition compared to a simple α,β-unsaturated ketone, strong nucleophiles can add to the ring, particularly at the C4 and C6 positions. The regioselectivity of the addition is a subject of interest. Studies on nucleophilic addition to 3-substituted pyridinium salts have shown that addition often occurs at the 2- and 6-positions.[6][7] For this compound, the C4 and C6 positions are the most likely sites of attack, leading to the formation of dihydropyridone derivatives.

Experimental Protocol: General Procedure for Nucleophilic Addition

-

Dissolve this compound in a suitable aprotic solvent (e.g., THF, DMF).

-

Cool the solution to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add the nucleophilic reagent (e.g., an organolithium or Grignard reagent).

-

Stir the reaction mixture at low temperature for a specified period.

-

Quench the reaction with a suitable proton source (e.g., saturated aqueous ammonium chloride).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the product by chromatography.

Photochemical Reactions

2-Pyridones are known to undergo a variety of photochemical reactions, including [4+4] and [2+2] cycloadditions, as well as electrocyclizations. The N-methyl group in this compound prevents the formation of hydrogen-bonded dimers that can influence the photochemical outcome in N-unsubstituted 2-pyridones. The specific photochemical behavior of ricinidine would be an interesting area for further investigation, with the potential to form complex polycyclic structures.

Role of Key Functional Groups in Reactivity

The reactivity of this compound is a direct consequence of its specific substitution pattern.

-

N-Methyl Group: The presence of the methyl group on the nitrogen atom prevents tautomerization to the corresponding 2-hydroxypyridine. This locks the molecule in the pyridone form, ensuring the presence of the diene system for cycloaddition reactions. It also influences the solubility and crystal packing of the molecule.

-

2-Oxo Group: The carbonyl group is a key electron-withdrawing group that polarizes the ring system, making it more susceptible to nucleophilic attack. It also participates in the delocalization of electrons within the pyridone ring.

-

3-Cyano Group: The nitrile group is a strong electron-withdrawing group that significantly influences the electronic properties of the dihydropyridine ring. It enhances the electrophilicity of the ring, making it a better dienophile and more susceptible to nucleophilic attack. The cyano group can also be a site for further chemical transformations.

Data Summary

Table 1: Physicochemical Properties of this compound [6]

| Property | Value |

| Molecular Formula | C₇H₆N₂O |

| Molecular Weight | 134.14 g/mol |

| CAS Number | 767-88-4 |

| Appearance | Solid |

| IUPAC Name | 1-methyl-2-oxopyridine-3-carbonitrile |

Table 2: Spectroscopic Data for a Representative 6-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Precursor [4]

| Spectroscopic Technique | Key Data |

| IR (KBr) | 3412, 3149, 2188 (C≡N), 1657 (C=O) cm⁻¹ |

| ¹³C NMR (DMSO-d₆) | δ 166.4, 163.1, 150.8, 119.9 (CN), 95.9, 87.8, 41.1, 16.2 |

Conclusion and Future Outlook

This compound is a versatile heterocyclic compound with a rich and varied reaction chemistry. Its synthesis is well-established through multicomponent strategies, and its reactivity is dominated by cycloaddition and nucleophilic addition reactions, all of which are heavily influenced by its specific pattern of substitution.

For the researcher in drug development, the 2-pyridone core of ricinidine offers a robust and tunable platform for the synthesis of novel bioactive molecules. The functional handles present in the molecule, particularly the cyano group and the diene system, provide multiple avenues for diversification and the introduction of pharmacophoric features.

Future research in this area will likely focus on the development of stereoselective transformations of the dihydropyridine ring, the exploration of its photochemical reactivity for the construction of complex molecular architectures, and the synthesis of novel analogues with enhanced biological activity. A deeper computational and experimental investigation into the regioselectivity of its reactions will further empower chemists to harness the full synthetic potential of this valuable heterocyclic building block.

References

-

Villemin, D., Faucher, F., Bar, N., Kibou, Z., & Choukchou-Braham, N. (n.d.). An Convenient Synthesis of Ricinine and Its Analogues. MDPI. Retrieved from [Link]

-

Villemin, D., Faucher, F., Bar, N., Kibou, Z., & Choukchou-Braham, N. (2021). An Convenient Synthesis of Ricinine and Its Analogues. ResearchGate. Retrieved from [Link]

- Gorobets, N. Y., Sedash, Y. V., Shishkina, S. V., Shishkin, O. V., Yermolayev, S. A., & Desenko, S. M. (2009). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. ARKIVOC, 2009(13), 23-30.

- Elgemeie, G. H., et al. (2025). 2-Amino-4-{4-[(4-chlorophenyl)diazenyl]-2-hydroxyphenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile and 2-amino-4-{4-[(4-chlorophenyl)diazenyl]-2-hydroxyphenyl}-7,7-dimethyl-5-oxo-1-(triphenylphosphoranylideneamino)-1,5,6,7,8-pentahydro-4H-quinoline-3-carbonitrile.

-

PubChem. (n.d.). 1,2-Dihydro-1-methyl-2-oxo-3-pyridinecarbonitrile. Retrieved from [Link]

- Sriram, S., & Gonnade, R. (2016). Regio- and Stereoselective 1,2-Dihydropyridine Alkylation/Addition Sequence for the Synthesis of Piperidines with Quaternary Centers.

- Dandia, A., Singh, R., & Khaturia, S. (2006). Microwave irradiation: A green approach for the synthesis of functionalized N-methyl-1,4-dihydropyridines.

- Abdel-Aziz, A. A.-M., El-Subbagh, H. I., & Kunieda, T. (2010). One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition. PubMed.

-

(n.d.). The [3+2]Cycloaddition Reaction. Retrieved from [Link]

- Al-Awadi, N. A., et al. (2011).

- Lemire, A., Grenon, M., Pourashraf, M., & Charette, A. B. (2004). Nucleophilic addition to 3-substituted pyridinium salts: expedient syntheses of (-)-L-733,061 and (-)-CP-99,994. PubMed.

- Chen, Z., et al. (2020, August 15). Synthesis of Quinine and Quinidine (Episode 20) [Video]. YouTube.

- Lemire, A., Grenon, M., Pourashraf, M., & Charette, A. B. (2004). Nucleophilic addition to 3-substituted pyridinium salts: expedient syntheses of (-)-L-733,061 and (-)-CP-99,994. PubMed.

- Reddy, D. S., & Kumar, M. P. (2010). Synthesis of (+)-lycoricidine by the application of oxidative and regioselective ring-opening of aziridines. PubMed.

- Fedorov, A. A., et al. (2019).

- Kącka-Zych, A., & Kula, K. (2021). On the Question of Zwitterionic Intermediates in the [3 + 2] Cycloaddition Reactions between C-arylnitrones and Perfluoro 2-Methylpent-2-ene. PubMed Central.

- Gerten, A. L., et al. (n.d.). Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. PubMed Central.

- Behbehani, H., et al. (2011).

- (n.d.). Understanding the molecular mechanism of the [3+2] cycloaddition reaction of benzonitrile oxide toward electron-rich N-vinylpyrrole: A DFT Study.

- Nikol'skiy, V. V., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PubMed Central.

- Wang, B., & Larock, R. C. (2012). Nucleophilic addition to 2,3-pyridyne and synthesis of benzonaphthyridinones. PubMed Central.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 6. 1,2-Dihydro-1-methyl-2-oxo-3-pyridinecarbonitrile | C7H6N2O | CID 303840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Nucleophilic addition to 3-substituted pyridinium salts: expedient syntheses of (-)-L-733,061 and (-)-CP-99,994 - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: A Technical Overview

This guide will, therefore, provide a theoretical framework for the expected spectroscopic characteristics of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile based on the analysis of structurally similar compounds. This approach allows for an educated prediction of the spectral features and provides a valuable reference for researchers who may synthesize or encounter this molecule.

Molecular Structure and Expected Spectroscopic Features

This compound possesses a unique electronic and structural arrangement that will be reflected in its spectra. The core is a 2-pyridone ring, which is an aromatic system influenced by the electron-withdrawing effects of the carbonyl group and the nitrile group, and the electron-donating effect of the N-methyl group.

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the three protons on the pyridone ring and the three protons of the N-methyl group.

-

N-Methyl Group (N-CH₃): This group should appear as a sharp singlet, as there are no adjacent protons to cause splitting. Based on data from similar N-methylated heterocycles, this peak is predicted to be in the range of δ 3.5-3.8 ppm .

-

Pyridone Ring Protons (H4, H5, H6): These three protons form a coupled system.

-

H6: This proton is adjacent to the nitrogen and is expected to be the most downfield of the ring protons, likely appearing as a doublet of doublets. Its chemical shift is predicted around δ 7.3-7.6 ppm .

-

H4 and H5: These protons will be coupled to each other and to H6, appearing as complex multiplets. H5 is predicted to be in the region of δ 7.2-7.5 ppm , while H4, being adjacent to the nitrile group, may be shifted slightly downfield, likely in the δ 6.2-6.5 ppm range.

-

Table 1: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| N-CH₃ | 3.5 - 3.8 | Singlet (s) |

| H6 | 7.3 - 7.6 | Doublet of Doublets (dd) |

| H5 | 7.2 - 7.5 | Multiplet (m) |

| H4 | 6.2 - 6.5 | Multiplet (m) |

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Seven distinct carbon signals are expected.

-

Carbonyl Carbon (C=O): The carbonyl carbon of the pyridone ring is expected to be significantly downfield, in the range of δ 160-165 ppm .

-

Nitrile Carbon (C≡N): The carbon of the nitrile group typically appears in the range of δ 115-120 ppm .

-

Pyridone Ring Carbons: The chemical shifts of the ring carbons will be influenced by the substituents. The carbon bearing the nitrile group (C3) and the carbon adjacent to the nitrogen (C6) are expected to be significantly deshielded.

-

N-Methyl Carbon (N-CH₃): The N-methyl carbon should appear in the aliphatic region, predicted to be around δ 30-35 ppm .

Table 2: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (C=O) | 160 - 165 |

| C3 | 100 - 105 |

| C4 | 145 - 150 |

| C5 | 110 - 115 |

| C6 | 135 - 140 |

| C≡N | 115 - 120 |

| N-CH₃ | 30 - 35 |

Predicted Infrared (IR) Spectroscopy

The IR spectrum is expected to show strong, characteristic absorption bands for the carbonyl and nitrile functional groups.

-

C=O Stretch: A strong absorption band corresponding to the carbonyl group of the 2-pyridone is expected in the region of 1650-1680 cm⁻¹ .

-

C≡N Stretch: A sharp, medium-intensity band for the nitrile group should be observed around 2220-2240 cm⁻¹ .

-

C-H Stretches: Aromatic and aliphatic C-H stretching vibrations will be present. Aromatic C-H stretches are expected just above 3000 cm⁻¹, while the N-methyl C-H stretches will appear just below 3000 cm⁻¹.

Table 3: Predicted Major IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O (Amide) | 1650 - 1680 | Strong |

| C≡N (Nitrile) | 2220 - 2240 | Medium, Sharp |

| Aromatic C-H | ~3050 - 3150 | Medium |

| Aliphatic C-H (N-CH₃) | ~2900 - 3000 | Medium |

Predicted Mass Spectrometry

In a mass spectrum, the molecular ion peak (M⁺) would confirm the molecular weight of the compound.

-

Molecular Ion Peak (M⁺): With a molecular formula of C₇H₆N₂O, the expected exact mass is approximately 134.0480 g/mol [1]. The mass spectrum should show a prominent molecular ion peak at m/z = 134.

-

Fragmentation: Key fragmentation pathways would likely involve the loss of CO (m/z = 28) from the pyridone ring, and potentially the loss of the methyl group (m/z = 15) or HCN (m/z = 27).

Fragmentation Pathway Diagram

Sources

An In-depth Technical Guide to the Structural and Physicochemical Analysis of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Abstract

This technical guide provides a comprehensive analysis of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of publicly available experimental crystal structure data for this specific molecule, this guide presents a multi-faceted approach to its characterization. We detail a probable synthetic route, supported by established methodologies for analogous compounds. Furthermore, we compile and analyze its key physicochemical and spectroscopic properties. To provide a robust framework for understanding its solid-state behavior, a detailed crystal structure analysis of the closely related isomer, 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, is presented as a comparative study. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this class of compounds.

Introduction

The 2-pyridone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a methyl group at the 1-position and a cyano group at the 3-position, as in this compound, modulates the electronic and steric properties of the ring system, influencing its interaction with biological targets. Understanding the precise three-dimensional arrangement of atoms in the solid state is crucial for rational drug design, polymorphism screening, and formulation development.

While extensive crystallographic data exists for various substituted 2-pyridones, a definitive experimental crystal structure for this compound has not been deposited in publicly accessible databases such as the Cambridge Structural Database (CSD) to date. This guide, therefore, aims to provide a comprehensive profile of this molecule through a combination of synthetic protocols, physicochemical characterization, and a detailed comparative analysis of a structurally related isomer.

Synthesis and Crystallization

The synthesis of 2-pyridone derivatives often involves the condensation of a β-amino enone with a methylene-active nitrile.[1] While a specific protocol for this compound is not explicitly detailed in the reviewed literature, a reliable synthetic pathway can be extrapolated from the well-documented synthesis of its isomers.

Proposed Synthetic Pathway

The proposed synthesis involves a multi-step reaction, beginning with the formation of an enamine intermediate, followed by cyclization.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Analogous to Isomer Synthesis)

This protocol is adapted from established methods for the synthesis of substituted 2-pyridones.[1]

Step 1: Synthesis of the Enamine Intermediate

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-formyl-3-oxopropanenitrile (1 equivalent) in ethanol.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of methylamine (1.1 equivalents) in ethanol dropwise to the cooled solution.

-

Allow the reaction mixture to stir at room temperature for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to obtain the crude enamine intermediate.

Step 2: Cyclization to form this compound

-

Dissolve the crude enamine intermediate in a suitable solvent such as acetic acid.

-

Heat the mixture to reflux for 2-4 hours.

-

Cool the reaction mixture to room temperature, which should induce precipitation of the product.

-

Filter the solid product, wash with cold ethanol, and dry under vacuum.

Step 3: Crystallization

-

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified product in a suitable solvent system, such as a mixture of dimethylformamide (DMF) and water, or ethanol.

Physicochemical and Spectroscopic Properties

The following table summarizes the known physicochemical and computed properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂O | PubChem CID: 303840[2] |

| Molecular Weight | 134.14 g/mol | PubChem CID: 303840[2] |

| IUPAC Name | 1-methyl-2-oxopyridine-3-carbonitrile | PubChem CID: 303840[2] |

| CAS Number | 767-88-4 | PubChem CID: 303840[2] |

| Computed XLogP3 | 0.3 | PubChem CID: 303840[2] |

| Hydrogen Bond Donor Count | 0 | PubChem CID: 303840[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem CID: 303840[2] |

Spectroscopic Data

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the C≡N (nitrile) stretch around 2220-2260 cm⁻¹, the C=O (amide) stretch around 1650-1680 cm⁻¹, and C=C stretches within the aromatic ring. The PubChem entry for this compound references a vapor phase IR spectrum.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is predicted to show distinct signals for the methyl protons (a singlet around 3.5 ppm) and the three protons on the pyridine ring, likely appearing as multiplets in the aromatic region (around 6.0-8.0 ppm).

-

¹³C NMR: The carbon NMR spectrum would show signals for the methyl carbon, the nitrile carbon, the carbonyl carbon, and the five carbons of the pyridine ring.

-

Comparative Crystal Structure Analysis: 6-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

To provide insight into the likely solid-state conformation and packing of the title compound, we present a detailed analysis of its isomer, 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, for which crystal structure data is available.[1][3]

Crystallographic Data

The following table summarizes the crystallographic data for 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

| Parameter | Value | Reference |

| Chemical Formula | C₇H₆N₂O | ARKIVOC 2009 (xiii) 23-30[1] |

| Crystal System | Monoclinic | ARKIVOC 2009 (xiii) 23-30[1] |

| Space Group | P2₁/c | ARKIVOC 2009 (xiii) 23-30[1] |

| a (Å) | 8.345(2) | ARKIVOC 2009 (xiii) 23-30[1] |

| b (Å) | 7.123(2) | ARKIVOC 2009 (xiii) 23-30[1] |

| c (Å) | 11.234(3) | ARKIVOC 2009 (xiii) 23-30[1] |

| β (°) | 109.45(3) | ARKIVOC 2009 (xiii) 23-30[1] |

| Volume (ų) | 630.1(3) | ARKIVOC 2009 (xiii) 23-30[1] |

| Z | 4 | ARKIVOC 2009 (xiii) 23-30[1] |

Molecular and Crystal Packing Structure

The crystal structure of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile reveals a planar pyridone ring. The molecules form centrosymmetric dimers through N-H···O hydrogen bonds between the amide groups of adjacent molecules.[1][3] These dimers are further linked into chains by weaker C-H···N interactions involving the nitrile group.

Caption: Molecular structure of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

Potential Applications in Drug Development

Substituted 2-oxo-1,2-dihydropyridine-3-carbonitriles are known to exhibit a range of biological activities, including acting as inhibitors of various kinases. Their structural features make them attractive scaffolds for the development of novel therapeutics. A thorough understanding of their structure-activity relationships, aided by the type of analysis presented in this guide, is essential for the successful design of new drug candidates.

Conclusion

While the experimental crystal structure of this compound remains to be determined, this technical guide provides a robust foundation for its study. The proposed synthetic route, coupled with the available physicochemical and spectroscopic data, offers a clear path for its preparation and characterization. The detailed analysis of the crystal structure of its isomer, 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, serves as a valuable reference point for predicting its solid-state properties. Further investigation, including single-crystal X-ray diffraction studies, is warranted to fully elucidate the structure of the title compound and unlock its full potential in medicinal chemistry.

References

-

Gorobets, N. Y., et al. (2009). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. ARKIVOC, 2009(xiii), 23-30. [Link]

-

PubChem. (n.d.). 4-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Dihydro-1-methyl-2-oxo-3-pyridinecarbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Dihydro-1-methyl-2-oxo-3-pyridinecarbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Gorobets, N. Y., et al. (2009). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile. ResearchGate. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Solubility and Stability of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Abstract

This technical guide provides a comprehensive overview of the methodologies for determining the solubility and stability of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, a key heterocyclic scaffold of interest in pharmaceutical research and development. While specific experimental data for this compound is not extensively available in public literature, this document outlines the foundational principles and detailed experimental protocols necessary for its thorough characterization. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven workflows.

Introduction: The Significance of this compound

The this compound moiety is a constituent of various biologically active molecules.[1][2][3][4] Its structural features, including a substituted pyridone ring, suggest its potential utility as an intermediate in the synthesis of novel therapeutic agents.[5] A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is paramount for its advancement in any drug discovery and development pipeline. Poor solubility can hinder absorption and bioavailability, while instability can lead to loss of potency and the formation of potentially toxic degradation products.[6][7]

This guide will provide a robust framework for elucidating these critical parameters.

Physicochemical Properties

A summary of the computed physicochemical properties for this compound is provided below. It is crucial to note that these are in silico predictions and must be confirmed by empirical testing.

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂O | PubChem[8] |

| Molecular Weight | 134.14 g/mol | PubChem[8] |

| XLogP3-AA | 0.3 | PubChem[8] |

| Hydrogen Bond Donor Count | 0 | PubChem[8] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[8] |

| Rotatable Bond Count | 0 | PubChem[8] |

Solubility Determination: A Cornerstone of Developability

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability.[6][7] Two key types of solubility are assessed during drug development: kinetic and thermodynamic.[9]

Kinetic Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly added from a concentrated stock (typically in DMSO) to an aqueous buffer.[9] This parameter is often evaluated in early discovery to quickly flag compounds that may have dissolution rate-limited absorption.[9]

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Assay Plate Preparation: To a 96-well plate, add the appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Compound Addition: Add the DMSO stock solution to the aqueous buffer to achieve a final desired concentration range (e.g., 1-100 µM) and a final DMSO concentration of ≤1%.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.

-

Precipitation Measurement: Quantify the amount of precipitated material using nephelometry, which measures light scattering by suspended particles.[7]

-

Data Analysis: The kinetic solubility is the concentration at which a significant increase in precipitation is observed.

Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility is the maximum concentration of a substance that can be dissolved in a solvent at equilibrium.[9] The shake-flask method is the gold standard for this determination.[10]

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to assess pH-dependent solubility.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[11]

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration. Care must be taken as filtration may lead to underestimation due to adsorption to the filter material, while centrifugation may overestimate solubility if fine particles remain in the supernatant.[6]

-

Concentration Analysis: Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Solid-State Analysis: Analyze the remaining solid using techniques like X-ray powder diffraction (XRPD) to check for any changes in the crystalline form during the experiment.[6]

Caption: Thermodynamic Solubility Workflow.

Stability Assessment: Ensuring Product Quality and Safety

Stability testing is crucial for identifying how the quality of a drug substance varies with time under the influence of environmental factors.[12][13] Stability-indicating analytical methods are essential for this purpose, as they can accurately measure the active ingredient without interference from degradation products.[14][15]

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[16] This is a critical step in developing and validating a stability-indicating method.[17]

-

Hydrolytic Degradation: The pyridone structure can be susceptible to hydrolysis.[18]

-

Acidic: 0.1 M HCl at elevated temperature (e.g., 60°C).

-

Neutral: Purified water at elevated temperature.

-

Basic: 0.1 M NaOH at room temperature and elevated temperature.

-

-

Oxidative Degradation:

-

3% Hydrogen peroxide at room temperature.

-

-

Photolytic Degradation:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat (e.g., 70°C) for an extended period.[19]

-

-

Sample Preparation: Prepare solutions of this compound in the respective stress media. For solid-state studies, place the powder in a suitable container.

-

Stress Application: Expose the samples to the conditions outlined above for various time points.

-

Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration. Analyze the sample using a stability-indicating HPLC method.

-

Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the parent compound and any degradation products. Mass spectrometry (MS) can be coupled with HPLC for unequivocal peak purity assessment and identification of degradants.[14]

Caption: Forced Degradation Workflow.

Stability-Indicating Method Development

The primary analytical technique for stability studies is High-Performance Liquid Chromatography (HPLC).[12] A reversed-phase HPLC method with a C18 column is a common starting point.

| Parameter | Recommended Condition | Rationale |

| Column | C18, 2.7-5 µm particle size | Good retention for moderately polar compounds. |

| Mobile Phase | Gradient of acetonitrile and water/buffer | To ensure separation of the parent peak from any degradation products with different polarities. |

| Detector | PDA and/or MS | PDA for peak purity analysis and MS for identification of degradants.[14] |

| Column Temperature | 25-40°C | To ensure reproducible retention times. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. |

Conclusion

A thorough understanding of the solubility and stability of this compound is indispensable for its potential development as a pharmaceutical agent. This guide provides a comprehensive framework of validated methodologies for these assessments. By systematically applying these protocols, researchers can generate the critical data needed to make informed decisions in the drug discovery and development process, ultimately de-risking the path to a viable therapeutic candidate.

References

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). Google Books.

- A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019).

- 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024). WuXi AppTec.

- 1,2-Dihydro-1-methyl-2-oxo-3-pyridinecarbonitrile. (2025). PubChem.

- What is a Stability-indicating assay method?. (2024). Royed Training.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).

- Stability Indic

- What is a stability indic

- Stability indicating study by using different analytical techniques. (2023). IJSDR.

- An In-depth Technical Guide on the Stability and Degradation Pathways of Pyridin-4-ol

- Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. (2009). ARKIVOC.

- One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition. (n.d.). PubMed.

- Synthesis and Characterization of New 1,2-Dihydropyridine-3-Carbonitrile Compounds with Study of Expected Biological Activity. (2018).

- Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry.

- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).

- Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.

- Design and Synthesis of Novel Heterocycles Utilizing 4,6-Dimethyl-1- ((4-methylthiazol-2-yl)amino)-2-oxo-1,2-dihydropyridine-3-carbonitrile. (2024). Bentham Science.

- 5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. (n.d.). Chem-Impex.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design and Synthesis of Novel Heterocycles Utilizing 4,6-Dimethyl-1- ((4-methylthiazol-2-yl)amino)-2-oxo-1,2-dihydropyridine-3-carbonitrile | Bentham Science [benthamscience.com]

- 5. chemimpex.com [chemimpex.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. rheolution.com [rheolution.com]

- 8. 1,2-Dihydro-1-methyl-2-oxo-3-pyridinecarbonitrile | C7H6N2O | CID 303840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. researchgate.net [researchgate.net]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. royed.in [royed.in]

- 13. ijcrt.org [ijcrt.org]

- 14. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]

- 15. ijsdr.org [ijsdr.org]

- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ajrconline.org [ajrconline.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. biomedres.us [biomedres.us]

Physical and chemical properties of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. The information presented herein is intended to support research and development efforts by providing a detailed understanding of the molecule's characteristics, synthesis, and potential applications.

Molecular Structure and Identification

This compound is a derivative of 2-pyridone, featuring a methyl group at the nitrogen atom and a nitrile group at the 3-position. This substitution pattern significantly influences the molecule's electronic properties and reactivity.

Caption: General workflow for the synthesis of the target compound.

Proposed Experimental Protocol: N-Methylation

This protocol is based on general procedures for the N-methylation of heterocyclic compounds and should be optimized for this specific substrate.

-

Preparation: To a solution of 2-oxo-1,2-dihydropyridine-3-carbonitrile in a suitable aprotic solvent (e.g., DMF, THF, or acetonitrile), add a base (e.g., sodium hydride, potassium carbonate, or cesium carbonate) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Stir the mixture at 0 °C for a specified period to allow for deprotonation. Then, add a methylating agent (e.g., methyl iodide or dimethyl sulfate) dropwise.

-

Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain this compound.

Applications in Research and Drug Development

The 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with various biological targets. [1]Derivatives of this scaffold have been investigated for a range of biological activities.

-

Anticancer Activity: Substituted 2-oxo-1,2-dihydropyridine-3-carbonitriles have shown potential as anticancer agents. For instance, certain derivatives have been evaluated for their inhibitory effects on phosphodiesterase 3 (PDE3) and the growth of colon adenocarcinoma tumor cells. [2]* Kinase Inhibition: The 2-pyridone core is found in inhibitors of various kinases, which are important targets in cancer therapy.

-

Central Nervous System (CNS) Activity: The structural features of this class of compounds make them candidates for targeting receptors and enzymes in the central nervous system.

While specific biological activity data for this compound is not extensively documented in the public domain, its structural similarity to other bioactive 2-pyridones suggests its potential as a valuable building block for the synthesis of novel therapeutic agents.

Safety and Handling

Detailed safety and handling information for this compound is not available. As with any chemical substance, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For related compounds, hazards such as being harmful if swallowed, in contact with skin, or if inhaled have been reported. [3]

Conclusion

This compound is a heterocyclic compound with significant potential for applications in synthetic and medicinal chemistry. While comprehensive experimental data is currently limited, its structural features suggest a rich reactivity profile and the possibility of diverse biological activities. This guide provides a foundational understanding of its properties and serves as a starting point for further research and development.

References

-

Serry, A. M., et al. (2015). Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors. European Journal of Medicinal Chemistry, 90, 83-93. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 303840, 1,2-Dihydro-1-methyl-2-oxo-3-pyridinecarbonitrile. [Link]

-

El-Gaby, M. S. A., et al. (2014). Developments in the Chemistry of 2-Pyridone. Journal of Heterocyclic Chemistry, 51(5), 1157-1176. [Link]

-

Hirano, K., & Miura, M. (2018). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science, 9(3), 570-580. [Link]

-

de P. L. G. de Oliveira, R., et al. (2021). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 11(48), 30239-30266. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10606782, 4-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. [Link]

Sources

The Enigmatic Core of Ricinine: A Technical Guide to 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Introduction: In the vast landscape of heterocyclic chemistry, the 2-pyridone scaffold stands out as a "privileged structure," a recurring motif in a multitude of biologically active compounds.[1] This guide delves into the technical intricacies of a particularly noteworthy derivative: 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, more commonly known as ricinine. First isolated in 1864 by Tuson from the seeds of the castor oil plant (Ricinus communis), ricinine has intrigued and challenged chemists and pharmacologists for over a century.[2][3] While notorious as a toxic alkaloid and a biomarker for exposure to the lethal protein ricin, its unique chemical architecture presents a compelling starting point for the development of novel therapeutics.[4][5] This document provides an in-depth exploration of ricinine's synthesis, physicochemical properties, spectral characterization, and its burgeoning applications as a scaffold in modern drug discovery for researchers, scientists, and drug development professionals.

Physicochemical and Structural Characteristics

Ricinine is a crystalline solid at room temperature, possessing a distinct molecular framework that dictates its reactivity and biological interactions.[6] Its core is a dihydropyridine ring, featuring a methyl group at the nitrogen (N1), a carbonyl group at C2, and a nitrile group at C3. This arrangement of functional groups results in a molecule with a moderate polarity and specific spectroscopic signatures.

| Property | Value | Source |

| CAS Number | 767-88-4 | [3] |

| Molecular Formula | C₈H₈N₂O₂ | [3] |

| Molecular Weight | 164.16 g/mol | [3] |

| Melting Point | 201.5 °C | [6] |

| Appearance | Solid | [6] |

| Solubility | 2.7 mg/mL in water at 10 °C | [6] |

| IUPAC Name | 1-methyl-2-oxopyridine-3-carbonitrile | [6] |

Synthesis of the Ricinine Core: A Methodological Deep Dive

The synthesis of 2-pyridone derivatives has been a subject of extensive research, with numerous strategies developed to access this valuable heterocyclic core.[7][8] Multicomponent reactions (MCRs) have emerged as a particularly efficient and atom-economical approach for constructing substituted 2-pyridones.[9] A convenient and effective synthesis of ricinine and its N-analogues has been reported, which proceeds through the reaction of ethyl α-ethoxyethylidenecyanoacetate with an appropriate amine.[2]

Conceptual Synthesis Workflow

The following diagram illustrates a generalized synthetic pathway towards N-substituted ricinine analogs, highlighting the key bond-forming steps and strategic introduction of diversity.

Caption: A generalized workflow for the synthesis of N-substituted ricinine analogs.

Detailed Experimental Protocol: Synthesis of Ricinine

This protocol is adapted from a reported convenient synthesis of ricinine and its analogues.[2] The causality behind each step is explained to provide a deeper understanding of the reaction mechanism.

Step 1: Synthesis of Ethyl α-ethoxyethylidenecyanoacetate

-

Reactants: A mixture of ethyl cyanoacetate and triethyl orthoacetate is prepared.

-

Reaction Condition: The mixture is heated under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, the excess reagents are removed under reduced pressure. The resulting crude product, ethyl α-ethoxyethylidenecyanoacetate, is then purified, typically by vacuum distillation.

-

Rationale: This step involves a condensation reaction where the active methylene group of ethyl cyanoacetate reacts with triethyl orthoacetate to form the enol ether intermediate. This intermediate is crucial as it possesses the necessary electrophilic and nucleophilic centers for the subsequent cyclization step.

-

Step 2: Synthesis of this compound (Ricinine)

-

Reactants: Ethyl α-ethoxyethylidenecyanoacetate is dissolved in a suitable solvent, such as ethanol. To this solution, an aqueous solution of methylamine is added.

-

Reaction Condition: The reaction mixture is stirred at room temperature. The formation of the 2-pyridone ring occurs through a cascade of reactions.

-

Work-up and Purification: The reaction mixture is typically concentrated, and the resulting solid is collected by filtration. The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield pure ricinine.

-

Rationale: This step involves a sequence of reactions starting with a Michael-type addition of the amine to the activated double bond of the enol ether. This is followed by an intramolecular cyclization where the nitrogen attacks the ester carbonyl group, leading to the elimination of ethanol and the formation of the stable 2-pyridone ring.

-

Spectral Data and Structural Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular architecture.

| Spectroscopic Data | Peak/Signal | Assignment |

| ¹H NMR | δ ~3.6 (s, 3H) | N-CH₃ |

| δ ~6.2 (d, 1H) | H-5 | |

| δ ~7.5 (d, 1H) | H-6 | |

| δ ~8.2 (s, 1H) | H-4 | |

| ¹³C NMR | δ ~30 | N-CH₃ |

| δ ~115 | C≡N | |

| δ ~105-150 | Pyridone ring carbons | |

| δ ~160 | C=O | |

| IR (cm⁻¹) | ~2220 | C≡N stretch |

| ~1650 | C=O stretch (amide) | |

| ~1500-1600 | C=C stretch (aromatic) | |

| Mass Spec (m/z) | 164 [M]⁺ | Molecular Ion |

Note: The exact chemical shifts (δ) and coupling constants (J) in NMR, as well as the precise wavenumbers in IR, can vary slightly depending on the solvent and instrument used.

Applications in Drug Discovery and Medicinal Chemistry

While ricinine itself exhibits toxicity, its rigid 2-pyridone scaffold serves as an excellent starting point for the design of novel therapeutic agents with a wide range of pharmacological activities.[10] The ability to readily modify the substituents on the pyridone ring allows for the systematic exploration of structure-activity relationships (SAR).

Workflow for Drug Discovery Utilizing the Ricinine Scaffold

The journey from the core ricinine structure to a potential drug candidate follows a well-defined, albeit complex, path.

Caption: A schematic overview of the drug discovery workflow starting from the ricinine scaffold.

Therapeutic Potential of Ricinine Analogs

Research into ricinine and its synthetic analogs has unveiled a broad spectrum of biological activities, highlighting its potential as a versatile medicinal chemistry scaffold.

-

Anticancer Activity: The 2-pyridone core is present in numerous compounds with demonstrated anticancer properties.[11] Modifications of the ricinine structure could lead to the development of novel agents that target specific cancer cell signaling pathways.

-

Antimicrobial and Antiviral Properties: The inherent biological activity of pyridones extends to antimicrobial and antiviral effects.[1] For instance, certain 2-pyridinone analogs have shown inhibitory activity against the Hepatitis B virus (HBV).[8]

-

Cardiotonic Effects: Some 2-pyridone derivatives, such as milrinone and amrinone, are established cardiotonic agents used in the treatment of heart failure.[11] Ricinine itself has been reported to inhibit the cellular entry of calcium ions, suggesting a potential for cardiovascular applications.[2]

-

Neuroactivity: Ricinine is known to have effects on the central nervous system. While high doses are neurotoxic, the scaffold could be modified to develop agents with therapeutic effects on neurological disorders.[5]

-

Anti-inflammatory Properties: The alkaloid has been associated with anti-inflammatory effects, a property that is of significant interest in the development of treatments for a wide range of chronic diseases.[4]

Conclusion and Future Perspectives

This compound (ricinine) is more than just a toxic natural product; it is a molecule of significant scientific interest with a rich history and a promising future. Its well-defined structure, coupled with the increasing availability of efficient synthetic methodologies, makes it an attractive starting point for medicinal chemistry campaigns. The diverse pharmacological activities exhibited by ricinine and its analogs underscore the potential of the 2-pyridone scaffold in addressing a variety of therapeutic needs. As our understanding of disease biology deepens and synthetic techniques become more sophisticated, the enigmatic core of ricinine will undoubtedly continue to inspire the development of the next generation of therapeutic agents.

References

-

Hurtado-Rodríguez, D., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(54), 35229-35252. [Link]

-

Synthesis and Biological Activity of 2-pyridone Derivatives: A Mini Review. (2024). Letters in Drug Design & Discovery, 21(10), 1617-1631. [Link]

-

Hurtado-Rodríguez, D., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(54), 35229-35252. [Link]

-

Das, D., & Das, P. P. (n.d.). SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. IIP Series. [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry. (2020). Frontiers in Chemistry. [Link]

-

Phytochemical Composition and Multifunctional Applications of Ricinus communis L.: Insights into Therapeutic, Pharmacological, and Industrial Potential. (2023). Molecules, 28(15), 5849. [Link]

-

Villemin, D., et al. (2018). An Convenient Synthesis of Ricinine and Its Analogues. Molbank, 2018(2), M988. [Link]

-

Medicinal significance, pharmacological activities, and analytical aspects of ricinine: A concise report. (2016). ResearchGate. [Link]

-

Phytochemical Composition and Multifunctional Applications of Ricinus communis L.: Insights into Therapeutic, Pharmacological, and Industrial Potential. (2023). PubMed. [Link]

-

Gorobets, N. Y., et al. (2009). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. Arkivoc, 2009(13), 23-30. [Link]

-

Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. (2016). Molecules, 21(11), 1460. [Link]

-

RICINUS COMMUNIS: PHARMACOLOGICAL ACTIONS AND MARKETED MEDICINAL PRODUCTS. (2016). ResearchGate. [Link]

-

Ricinine. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

-

Medical Countermeasures against Ricin Intoxication. (2023). Toxins, 15(2), 84. [Link]

-

Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. (2021, April 13). YouTube. [Link]

-

Synthesis, experimental and DFT studies on the crystal structure, FTIR, 1H NMR and 13C NMR spectra of drivatives of dihydropyridines. (2012). ResearchGate. [Link]

-

Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. (2021). ACS Omega, 6(10), 6825–6836. [Link]

-

Ricinine. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

Synthesis and Characterization of New 1,2-Dihydropyridine-3-Carbonitrile Compounds with Study of Expected Biological Activity. (2018). ResearchGate. [Link]

-

Ricinine: A pyridone alkaloid from Ricinus communis that activates the Wnt signaling pathway through casein kinase 1α. (2014). ResearchGate. [Link]

-

Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. (2009). ResearchGate. [Link]

-

Metin, B. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

-

VI. 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry. [Link]

-

CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). University of Wisconsin-Madison. [Link]

Sources

- 1. Synthesis and Biological Activity of 2-pyridone Derivatives: A Mi...: Ingenta Connect [ingentaconnect.com]

- 2. An Convenient Synthesis of Ricinine and Its Analogues [mdpi.com]

- 3. Ricinine - Wikipedia [en.wikipedia.org]

- 4. Phytochemical Composition and Multifunctional Applications of Ricinus communis L.: Insights into Therapeutic, Pharmacological, and Industrial Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Medical Countermeasures against Ricin Intoxication - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ricinine | C8H8N2O2 | CID 10666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. iipseries.org [iipseries.org]

- 8. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 9. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Quantum Chemical Analysis of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile